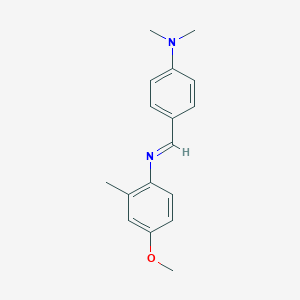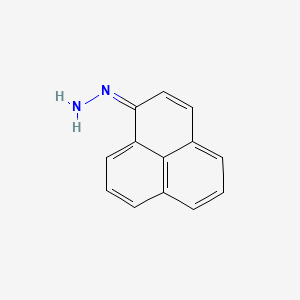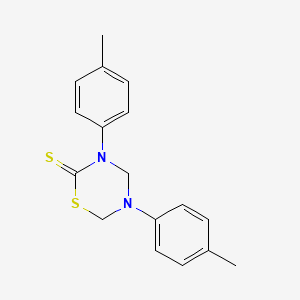
1,2,3,4-Tetrahydro-9-phenanthrenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is an organic compound with the molecular formula C15H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be synthesized through several methods. One common approach involves the reduction of 9-phenanthrenecarboxylic acid to 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid, followed by oxidation to the corresponding aldehyde. The reduction step typically employs hydrogenation over a palladium catalyst, while the oxidation step can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid.
Reduction: 1,2,3,4-tetrahydro-9-phenanthrenemethanol.
Substitution: Various substituted phenanthrene derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The polycyclic aromatic structure may also enable interactions with DNA or other cellular components, contributing to its biological effects.
Comparación Con Compuestos Similares
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon, lacking the aldehyde group and tetrahydro modification.
9-phenanthrenecarboxaldehyde: Similar structure but without the tetrahydro modification.
1,2,3,4-tetrahydro-9-phenanthrenemethanol: The reduced alcohol form of the aldehyde.
Uniqueness
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is unique due to the presence of both the tetrahydro modification and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H14O |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrophenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C15H14O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
WTRORBBEISGIGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)




![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
